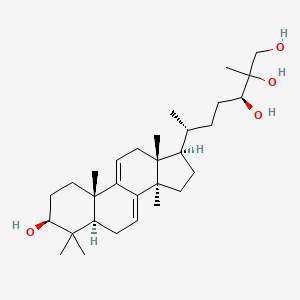

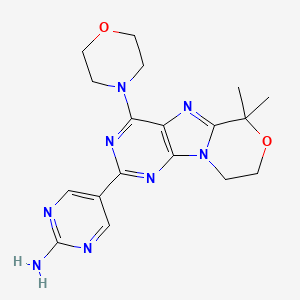

![molecular formula C22H26N6O2 B607680 1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol CAS No. 1394121-05-1](/img/structure/B607680.png)

1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol

説明

GNE-2861 is an inhibitor of the group 2 p21-activated kinases (PAKs; IC50s = 7.5, 126, and 36 nM for PAK4, -5, and -6, respectively). It is selective for group 2 PAKs over group 1 PAKs (IC50s = 5.42, 0.97, and >10 μM for PAK1, -2, and -3, respectively), as well as JAK3, KHS1, MAP4K4, and MINK1 at 1 μM. GNE-2861 (0.1-50 μM) inhibits cell migration and reduces cell viability of MDA-MB-436 and MCF-10A PIK3CA cells in a concentration-dependent manner. It sensitizes drug-resistant MCF-7/LCC2 breast cancer cells to tamoxifen.

GNE-2861 is a potent and exquisitely kinase-selective Group II PAK inhibitor (PAK4 Ki = 3 nM). GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen. PAK4 is overexpressed and/or genetically amplified in lung, colon, prostate, pancreas, and breast cancer cell lines and tumor tissues.

科学的研究の応用

Breast Cancer Treatment

GNE-2861 has been found to perturb estrogen receptor alpha (ERα) signaling and restore tamoxifen-sensitivity in breast cancer cells . ERα is highly expressed in most breast cancers, and ERα modulators, such as tamoxifen, are successful in breast cancer treatment. However, tamoxifen resistance is commonly observed. The study found that PAK4 expression was consistently correlated to poor patient outcome in endocrine treated and tamoxifen-only treated breast cancer patients . Importantly, while PAK4 overexpression promoted tamoxifen resistance in MCF-7 human breast cancer cells, pharmacological treatment with a group II PAK (PAK4, 5, 6) inhibitor, GNE-2861, sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen .

PAK4 Inhibition

GNE-2861 is a group II PAK (PAK4, 5, 6) inhibitor . PAK4 is a type of p21-activated kinase, which is a family of serine/threonine kinases. These kinases are involved in various cellular processes, including cell morphology, motility, survival, gene transcription, and protein translation. By inhibiting PAK4, GNE-2861 can potentially regulate these processes.

ERα Signaling Regulation

GNE-2861 has been found to regulate ERα signaling . The study identified a regulatory positive feedback loop, where ERα bound to the PAK4 gene, thereby promoting PAK4 expression, while PAK4 in turn stabilized the ERα protein, activated ERα transcriptional activity and ERα target gene expression . Further, PAK4 phosphorylated ERα-Ser305, a phosphorylation event needed for the PAK4 activation of ERα-dependent transcription .

Tamoxifen Resistance Overcoming

GNE-2861 has been found to overcome tamoxifen resistance in breast cancer cells . Tamoxifen is a common drug used in the treatment of ERα positive breast cancer. However, resistance to tamoxifen is a common problem. The study found that while PAK4 overexpression promoted tamoxifen resistance in MCF-7 human breast cancer cells, pharmacological treatment with GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen .

Target for New Drug Development

Given its ability to regulate ERα signaling and overcome tamoxifen resistance, GNE-2861 could potentially be a suitable target for the development of new drugs for breast cancer treatment .

作用機序

Target of Action

GNE 2861 is an inhibitor of group II p21 activated kinases (PAKs), specifically PAK4, PAK5, and PAK6 . These kinases are serine/threonine protein kinases identified as downstream signaling effectors of Rho-family GTPases . They play pivotal roles in many fundamental cellular processes, including cytoskeletal reorganization, focal adhesion, cell motility, morphological changes, and cell-cycle progression .

Mode of Action

GNE 2861 interacts with its targets, the group II PAKs, by binding to their ATP-binding pocket . This interaction inhibits the kinase activity of PAK4, PAK5, and PAK6, thereby disrupting their downstream signaling pathways . In the context of breast cancer, GNE 2861 has been shown to perturb estrogen receptor alpha (ERα) signaling . It disrupts a regulatory positive feedback loop where ERα promotes PAK4 expression, and PAK4 in turn stabilizes the ERα protein, activates ERα transcriptional activity, and ERα target gene expression .

Biochemical Pathways

The inhibition of PAK4 by GNE 2861 affects the Ras-Rac/Cdc42-PAK pathway . This pathway is involved in various cellular processes, including cytoskeletal reorganization, focal adhesion, and cell motility . By inhibiting PAK4, GNE 2861 disrupts these processes, leading to a decrease in tumor cell proliferation, migration, and invasion .

Result of Action

The primary result of GNE 2861’s action is the inhibition of tumor cell proliferation, migration, and invasion in breast cancer cell lines . It also sensitizes tamoxifen-resistant breast cancer cell lines to tamoxifen via PAK4-dependent regulation of estrogen receptor α (ERα) target gene expression .

Action Environment

The action of GNE 2861 can be influenced by various environmental factors. For instance, the expression levels of PAK4 and ERα in the tumor cells can affect the efficacy of GNE 2861 . Overexpression of PAK4 has been associated with tamoxifen resistance in breast cancer cells, but treatment with GNE 2861 can restore tamoxifen sensitivity . Therefore, the cellular environment, particularly the expression levels of target proteins, can significantly influence the action, efficacy, and stability of GNE 2861.

特性

IUPAC Name |

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMIHOUHYSGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does GNE-2861 interact with its target and what are the downstream effects?

A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].

Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?

A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)